6-Benzoyl-2-naphthol

Description

Academic Significance and Research Trajectories

The academic significance of 6-benzoyl-2-naphthol stems from its role as a versatile intermediate and a subject of study in various chemical and biological research areas. ontosight.ai Its dual functional groups, the carbonyl and hydroxyl groups, allow for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex organic molecules and heterocyclic compounds. ontosight.ai

A primary research trajectory for this compound is its application in histochemistry. It is utilized in the synthesis of substrates like potassium 6-benzoyl-2-naphthyl sulfate (B86663), which is instrumental in the histochemical investigation of aryl sulfatase activity. chemicalbook.comcenmed.com Similarly, it is used in the preparation of substrates for demonstrating acid phosphatase activity in tissues. chemicalbook.comcenmed.com These applications are crucial for studying enzyme activities and their localization within cells and tissues.

In the field of medicinal chemistry, there is ongoing research into the potential therapeutic properties of this compound and its derivatives, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The ability of these compounds to interact with biological molecules makes them interesting candidates for drug development. ontosight.ai For instance, structure-activity relationship (SAR) studies of related naphthol derivatives have been conducted to evaluate their potential as inhibitors of CREB-mediated gene transcription, a target in cancer therapy. nih.gov

Furthermore, the photophysical properties of naphthol derivatives are an active area of investigation. The extended conjugation from the benzoyl group in this compound leads to a redshifted absorbance in the UV-Vis spectrum. This property, along with its potential as a ligand for metal catalysts, opens up avenues for its use in materials science, particularly in the development of dyes, pigments, and optoelectronic materials. ontosight.ai A similar compound, 1-benzoyl-2-naphthol, has been studied for its role as a light stabilizer in polymers like polypropylene. sci-hub.se

Strategic Positioning within Naphthol Chemistry

Within the broader field of naphthol chemistry, this compound holds a strategic position due to the specific reactivity conferred by its substituents. The hydroxyl group on the 2-naphthol (B1666908) ring directs electrophilic aromatic substitution, such as the Friedel-Crafts acylation used in its synthesis, preferentially to the 6-position. This regioselectivity is a key factor in its reliable synthesis.

The primary method for synthesizing this compound is the Friedel-Crafts acylation of 2-naphthol with benzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride. ontosight.ai This reaction is scalable and generally provides high yields. An alternative, though lower-yielding, method involves the oxidative nucleophilic substitution of 2-naphthol with benzoyl peroxide. researchgate.net

The presence of the benzoyl group significantly influences the properties of the naphthol core. It enhances the acidity of the phenolic hydroxyl group compared to unsubstituted naphthols, which can be advantageous in catalytic applications. Furthermore, the benzoyl group provides a site for further functionalization, allowing for the synthesis of a diverse range of derivatives. ontosight.ai For example, the phosphorylation of the benzoylated naphthol intermediate is a key step in the synthesis of 6-benzoyl-2-naphthylphosphate disodium (B8443419) salt (BNPP), a chromogenic substrate with applications in biochemical assays. chemsynlab.com

The unique structural features of this compound also influence its interactions with biological systems. Compared to simpler naphthols like 1-naphthol (B170400) and 2-naphthol, this compound exhibits higher tissue affinity, which is an important consideration in the design of histochemical probes and potential therapeutic agents.

Current Challenges and Future Research Directions

Despite its utility, there are challenges and opportunities for future research involving this compound. One area of focus is the development of more sustainable and efficient synthetic methods. While Friedel-Crafts acylation is effective, it often involves harsh reagents and generates waste. Exploring greener catalytic systems could improve the environmental footprint of its production.

A significant future direction lies in expanding its applications in materials science. The unique optical and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials, including those for optoelectronics. ontosight.ai Further research into its photophysical properties, such as its fluorescence and phosphorescence characteristics, could lead to the design of novel sensors and imaging agents. chemsynlab.com

In medicinal chemistry, while preliminary studies suggest potential biological activities, more in-depth investigations are needed to elucidate the mechanisms of action and to optimize the structure for therapeutic efficacy. ontosight.ai This includes exploring its potential as an enzyme inhibitor and developing derivatives with improved pharmacological profiles.

Furthermore, advanced analytical techniques can be employed to better understand the reaction mechanisms involving this compound. Isotopic labeling and time-resolved spectroscopy can provide valuable insights into its behavior in photochemical and biochemical processes. Theoretical modeling, such as density functional theory (DFT) calculations, can complement experimental data to predict and understand its reactivity and properties.

The development of novel applications for this compound and its derivatives continues to be a promising area of research, driven by its versatile chemical nature and interesting photophysical and biological properties.

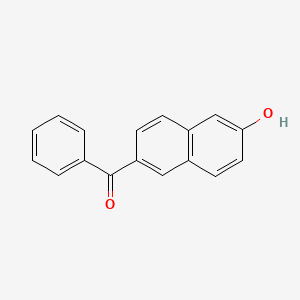

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-hydroxynaphthalen-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-16-9-8-13-10-15(7-6-14(13)11-16)17(19)12-4-2-1-3-5-12/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKZGSBXCWNUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200273 | |

| Record name | Ketone, 6-hydroxy-2-naphthyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52222-87-4 | |

| Record name | (6-Hydroxy-2-naphthalenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52222-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzoyl-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzoyl-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, 6-hydroxy-2-naphthyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2-naphthyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BENZOYL-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVY9GCI1OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Regioselective Synthesis of 6-Benzoyl-2-naphthol

The selective synthesis of this compound is of considerable interest, with electrophilic aromatic substitution serving as a primary pathway.

Electrophilic Aromatic Substitution Pathways

The most common method for synthesizing this compound is the Friedel-Crafts acylation of 2-naphthol (B1666908) with benzoyl chloride. This reaction is an example of electrophilic aromatic substitution, where the hydroxyl group of 2-naphthol directs the incoming electrophile. The hydroxyl group is an activating group and directs substitution to specific positions on the naphthalene (B1677914) ring. savemyexams.com In the case of 2-naphthol, electrophilic attack is favored at the C1 and C6 positions.

Another significant pathway to hydroxylated aromatic ketones is the Fries rearrangement, which involves the conversion of phenolic esters to hydroxyaryl ketones using a catalyst. For instance, the Fries rearrangement of 2-naphthyl benzoate (B1203000) can yield benzoylated naphthol isomers. evitachem.com Studies on the Fries rearrangement of 1-naphthyl benzoate and 2-naphthyl benzoate provide valuable information on the regioselectivity of the reaction, which is dependent on the position of the ester group on the naphthalene ring. evitachem.com While the Fries rearrangement of 1-naphthyl benzoate yields 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol, the reaction with 2-naphthyl benzoate primarily gives 1-benzoyl-2-naphthol. osti.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of this compound synthesis. Key parameters include the choice of catalyst, solvent, and temperature.

Catalyst: Lewis acids like aluminum chloride (AlCl₃) are the preferred catalysts for Friedel-Crafts acylation due to their strong ability to activate the acylating agent. Other catalysts, such as hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) and zirconium tetrachloride (ZrCl₄), have also been shown to be effective for Fries rearrangements and direct acylations of naphthols. researchgate.netresearchgate.net

Solvent: The choice of solvent significantly impacts the reaction. Non-polar solvents like dichloromethane (B109758) and chloroform (B151607) are commonly used in Friedel-Crafts acylation. In some cases, solvent-free conditions using reagents like P₂O₅/SiO₂ under microwave irradiation have been employed to improve selectivity in Fries rearrangements and direct acylations. researchgate.net

Temperature: Controlling the reaction temperature is critical to minimize side reactions. For the benzoylation of 2-naphthol, temperatures are typically maintained between 0–50 °C. Lower temperatures generally favor the formation of the para-substituted product in Fries rearrangements, while higher temperatures can lead to the ortho-isomer. sciencemadness.org

Table 1: Optimization of Friedel-Crafts Acylation Conditions for Naphthol Derivatives

| Catalyst | Solvent | Temperature (°C) | Yield/Notes | Reference |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Dichloromethane or Chloroform | 0–50 | High yield, standard method for this compound. | |

| Hydrogen fluoride (B91410) (HF) | - | 80 | Used for Fries rearrangement of 2-naphthyl acetate (B1210297) to 6-hydroxy-2-acetonaphthone. | google.com |

| p-Toluenesulfonic acid (p-TsOH) | Acetonitrile (B52724) | Room Temp | Yields up to 91% for FC alkylation of β-naphthol. | rsc.org |

| P₂O₅/SiO₂ | Solvent-free (Microwave) | Efficient for Fries rearrangement and direct acylation of naphthols. | researchgate.net |

Multi-Component Reactions for Naphthol Derivatives

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like naphthol derivatives in a single step from simple starting materials. rsc.orgchemicalpapers.com These reactions are valuable in medicinal chemistry for creating diverse pharmacological agents. rsc.org

One notable example is the Betti reaction, a one-pot condensation of 2-naphthol, an aldehyde (like benzaldehyde), and an amine. rsc.org This reaction and its variations can lead to a wide array of functionalized naphthol derivatives. rsc.orgchemicalpapers.com While not a direct synthesis of this compound, these methods highlight the versatility of 2-naphthol in constructing complex molecular scaffolds. For instance, amidoalkyl naphthols, synthesized via a three-component reaction of an aldehyde, 2-naphthol, and an amide, are important intermediates for various bioactive molecules. researchgate.netmdpi.com

Comprehensive Analysis of Reaction Mechanisms

A thorough understanding of the reaction mechanisms is essential for controlling the synthesis of this compound and predicting the formation of isomers.

Elucidation of Reaction Pathways for this compound Formation

The primary mechanism for the formation of this compound is through electrophilic aromatic substitution, specifically Friedel-Crafts acylation. sigmaaldrich.com The key steps are:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with benzoyl chloride to form a highly electrophilic acylium ion. sigmaaldrich.com

Electrophilic Attack: The electron-rich naphthalene ring of 2-naphthol attacks the acylium ion. The hydroxyl group directs the attack to the 6-position. This forms a resonance-stabilized carbocation intermediate known as a Wheland complex or sigma complex. rsc.org

Deprotonation: A base removes a proton from the carbon atom where the acyl group has attached, restoring the aromaticity of the ring and yielding the final product, this compound. rsc.org

In the case of the Fries rearrangement, the mechanism can be either intramolecular or intermolecular, depending on the reaction conditions. osti.gov The reaction involves the generation of an acylium ion from the phenolic ester, which then re-attacks the aromatic ring.

Influence of Functional Group Electronic Structure on Reactivity

The electronic properties of the functional groups on the naphthalene ring play a critical role in determining the reactivity and regioselectivity of the synthesis. solubilityofthings.comresearchgate.net

The hydroxyl (-OH) group at the 2-position of the naphthalene ring is a powerful activating group. It donates electron density to the aromatic system through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. savemyexams.com This electron-donating effect is strongest at the positions ortho and para to the hydroxyl group. In the case of 2-naphthol, this corresponds to the 1- and 3-positions (ortho) and the 6-position (para-like). Steric hindrance at the 1-position often favors substitution at the 6-position. nih.govacs.org

The benzoyl group (-C(O)Ph) , once attached, is an electron-withdrawing group. This group deactivates the aromatic ring towards further electrophilic substitution, which helps to prevent polysubstitution. sigmaaldrich.com The electron-withdrawing nature of the benzoyl group also influences the spectroscopic properties of the final compound, causing a redshift in its UV-Vis absorbance spectrum due to extended conjugation.

Mechanistic Studies of Photochemical Transformations

Detailed mechanistic studies involving the photochemical transformations of this compound are not widely reported in the peer-reviewed literature. The benzophenone (B1666685) and naphthol chromophores within the molecule suggest potential for complex photophysics, including intramolecular proton transfer, energy transfer, and photo-rearrangement reactions. However, specific experimental evidence from isotopic labeling or time-resolved spectroscopy for this particular compound is not extensively documented.

Direct observation of transient species from the photolysis of this compound using techniques like laser flash photolysis or transient absorption spectroscopy has not been specifically detailed in the available research. For structurally related molecules like 2-hydroxybenzophenones, such studies typically reveal rapid excited-state intramolecular proton transfer (ESIPT), leading to the formation of transient keto-tautomers. While the this compound structure does not possess the ortho-hydroxyl group necessary for the classic ESIPT mechanism seen in UV stabilizers, it could still exhibit complex excited-state dynamics involving its singlet and triplet states. Definitive characterization of these intermediates, including their lifetimes and absorption maxima, awaits specific experimental investigation.

Application of Isotopic Labeling

Derivatization Strategies and Functionalization

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules, including dyes and functional materials. Its derivatization is achieved through reactions targeting the hydroxyl group and the electron-rich naphthalene ring system.

The synthesis of azo dyes from this compound is a key application of this compound, leveraging its properties as a coupling component. The general and effective strategy involves a two-step process known as azo coupling. researchgate.netunb.ca

Diazotization : An aromatic primary amine is converted into a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C).

Coupling : The resulting diazonium salt is then added to an alkaline solution of this compound. The electron-rich naphthol ring undergoes electrophilic substitution, typically at the C1 position (ortho to the hydroxyl group), to form the stable azo linkage (-N=N-), yielding the final dye.

Azo dyes derived from this compound have been noted for their strong adsorption to proteins and tissues, a property enhanced by the presence of the benzoyl group compared to dyes made from simpler naphthols. researchgate.net This has been utilized in biochemical assays, for instance, where this compound is enzymatically liberated and then coupled with a diazonium salt like tetrazotized diorthoanisidine to produce a quantifiable colored product. researchgate.net

| Step | Reactants | Reagents & Conditions | Product |

| 1. Diazotization | Aromatic Amine (e.g., Aniline) | NaNO₂, HCl(aq) / 0-5 °C | Diazonium Salt |

| 2. Azo Coupling | Diazonium Salt + this compound | NaOH(aq) / 0-5 °C | Azo Dye |

Introducing an aryl group at the C1 position of the this compound core—a regioselective ortho-arylation—is a powerful method for synthesizing complex biaryl structures. Modern synthetic chemistry offers several effective, high-yield methodologies for this transformation on 2-naphthol derivatives.

One prominent approach is a transition-metal-free C-H arylation using diaryliodonium salts as the aryl source. nih.gov This reaction proceeds under simple conditions, often with just a base (e.g., Na₂CO₃) in a low-polarity solvent, and is effective for introducing electron-deficient aryl groups. nih.gov Mechanistic studies suggest the reaction proceeds through a dearomatization-rearomatization pathway, where the use of an insoluble inorganic base is crucial to prevent competing O-arylation. nih.gov

Metal-catalyzed reactions also provide efficient routes. Copper catalysts, for example, can be used to promote the ortho-arylation of naphthols with specialized diaryliodonium salts. beilstein-journals.org Other transition metals have also been employed in the C-H functionalization of naphthols, highlighting the versatility of this approach for creating C-C bonds at the ortho position. rsc.org

| Methodology | Catalyst / Promoter | Aryl Source | Key Features |

| Metal-Free C-H Arylation | Na₂CO₃ (Base) | Diaryliodonium Salts | Simple conditions; avoids transition metals; good for electron-deficient aryls. nih.gov |

| Copper-Catalyzed Arylation | Cu(OTf)₂ or other Cu salts | Diaryliodonium Salts | Efficient C-C bond formation; can lead to cyclization products depending on substrate. beilstein-journals.org |

Building complex molecular architectures that fuse a naphthoquinone ring system with a naphthol core is an area of interest in medicinal chemistry. tandfonline.commdpi.com Synthetic strategies to create these scaffolds from 2-naphthol derivatives like this compound generally involve an initial oxidation of one naphthol unit.

A common pathway involves the oxidation of a 2-naphthol derivative to a 1,2-naphthoquinone . beilstein-journals.org This reactive intermediate can then undergo further transformations. For instance, oxidative dimerization or cyclization can be used to link the naphthoquinone to another naphthol molecule. A reagent frequently used for such oxidative coupling reactions is p-chloranil. tandfonline.com This can lead to the formation of binaphthyl systems or more complex, fused polycyclic structures, effectively creating a naphthoquinone-naphthol hybrid molecule. tandfonline.com Anionic annulation represents another advanced strategy for constructing these hybrid systems. researchgate.net

| Strategy | Key Reagents | Intermediate / Process | Final Scaffold |

| Oxidative Coupling | Oxidizing Agent (e.g., p-chloranil) | Oxidation of a naphthol to a naphthoquinone, followed by dimerization/cyclization. tandfonline.com | Naphthoquinone-Naphthol Hybrid |

| Anionic Annulation | Phthalides and Sugar Moieties | [4+2] anionic annulation reaction. researchgate.net | Naphthoquinol-Carbohydrate Hybrid |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 6-benzoyl-2-naphthol, providing detailed information about the connectivity and conformation of its atoms. Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene (B1677914) and benzoyl rings resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) provide insights into the substitution pattern and the electronic environment of each proton. For instance, the protons on the naphthalene ring system will exhibit characteristic splitting patterns based on their proximity to the electron-withdrawing benzoyl group and the electron-donating hydroxyl group.

The ¹³C NMR spectrum complements the proton data by showing the chemical shifts of all carbon atoms. The carbonyl carbon of the benzoyl group is typically observed at a significant downfield shift, often in the range of δ 190-200 ppm, due to the deshielding effect of the double-bonded oxygen. The carbon atoms of the aromatic rings appear in the δ 110-160 ppm range. The carbon attached to the hydroxyl group (C-2) and the carbon attached to the benzoyl group (C-6) can be specifically identified based on their characteristic chemical shifts influenced by the substituents.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.0 - 8.5 | Aromatic H |

| ¹³C | 190 - 200 | Carbonyl C |

| ¹³C | 110 - 160 | Aromatic C |

Note: Specific chemical shifts can vary depending on the solvent and the presence of other functional groups in derivative compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational and Solid-State Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and to analyze the solid-state properties of this compound by probing its vibrational modes.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A strong, sharp peak is typically observed around 1680 cm⁻¹ due to the C=O stretching vibration of the benzoyl ketone. The O-H stretching vibration of the naphthol hydroxyl group appears as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1400-1600 cm⁻¹ region.

Table 2: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Benzoyl) | ~ 1680 |

| Aromatic C=C Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound. The presence of the extended conjugated system, encompassing both the naphthalene ring and the benzoyl group, leads to characteristic absorption bands in the UV-Vis spectrum.

The benzoyl group acts as an electron-withdrawing group, which extends the conjugation of the naphthalene ring system. This extended conjugation results in a bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted naphthols. The UV-Vis spectrum of this compound typically shows a λmax in the range of 310–330 nm. This absorption corresponds to π → π* electronic transitions within the conjugated aromatic system.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₁₇H₁₂O₂, with a molecular weight of approximately 248.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the carbonyl group and the naphthalene ring, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a naphthol radical cation. Further fragmentation of the naphthyl portion can also be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, confirming the elemental composition. rsc.orgnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area can be used to quantify its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Progress

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. chemsynlab.com This technique is particularly useful for monitoring the progress of reactions involving this compound. frontiersin.org By analyzing samples from the reaction mixture at different time points, it is possible to identify the starting materials, intermediates, and the final product based on their retention times and mass spectra. This allows for the optimization of reaction conditions to maximize the yield and purity of the desired product.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-benzoyl-2-naphthol, DFT can elucidate various aspects of its chemical behavior.

Computational Elucidation of Reaction Mechanisms

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the provided results, the principles of DFT can be applied to understand its synthesis and reactivity. For example, in the Friedel-Crafts acylation of 2-naphthol (B1666908) to form this compound, DFT could be used to model the transition states and intermediates. This would help in understanding the regioselectivity, where the benzoyl group is directed to the 6-position. The presence of the hydroxyl group on the 2-naphthol ring activates the naphthalene (B1677914) system towards electrophilic substitution, and DFT calculations could quantify the electron-donating effect and its influence on the reaction pathway.

Furthermore, DFT has been used to study the reaction mechanisms of similar compounds. For instance, in the context of glycosylation reactions involving benzoyl protecting groups, DFT calculations have helped to understand and predict acyl migration. cdnsciencepub.com Similar approaches could be applied to predict the reactivity of the hydroxyl and carbonyl groups in this compound in various chemical transformations.

Prediction of Spectroscopic Signatures

DFT is a valuable tool for predicting spectroscopic properties. For this compound, the benzoyl group acts as an electron-withdrawing group, which influences the electronic transitions within the molecule. This leads to a redshifted UV-Vis absorbance maximum, predicted to be in the range of 310–330 nm due to the extended conjugation of the system.

Theoretical calculations using time-dependent DFT (TD-DFT) can provide more accurate predictions of electronic absorption spectra. researchgate.net Similarly, DFT can be used to calculate vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra. mdpi.comresearchgate.net Although specific DFT-calculated spectra for this compound are not available in the search results, the methodology is well-established. For other complex organic molecules, DFT calculations have shown good agreement with experimental spectroscopic data. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in different environments. For instance, MD simulations can model its solubility in various organic solvents like DMSO and ethanol (B145695) by analyzing the intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the solvent molecules.

While specific MD studies on this compound are not found, research on related naphthol derivatives demonstrates the utility of this technique. For example, MD simulations have been used to investigate the inclusion complexes of 2-naphthol with cyclodextrins, providing insights into the intermolecular forces driving the complexation. acs.org Similar simulations for this compound could reveal its interaction with host molecules or its behavior in condensed phases.

Quantum Chemical Algorithms for Reactivity and Catalytic Activity Prediction

Quantum chemical algorithms can predict the reactivity of this compound. For example, software utilizing quantum mechanical algorithms can predict the pKa of the phenolic hydroxyl group. For this compound, the predicted pKa is around 9.2–9.5, which is more acidic than unsubstituted naphthols due to the electron-withdrawing nature of the benzoyl group. This enhanced acidity is crucial for its role in base-catalyzed reactions.

The carbonyl group of this compound can act as a ligand for metal catalysts, such as palladium and copper, in cross-coupling reactions. Quantum chemical calculations can be used to study the coordination chemistry and predict the stability and reactivity of the resulting metal complexes.

Computational Analysis of Selectivity and Stereochemical Control

Computational methods are instrumental in understanding and predicting selectivity in chemical reactions. In reactions involving this compound, such as further functionalization, computational analysis can help predict the most likely site of reaction.

For example, in reactions where stereochemistry is a factor, DFT calculations can be used to model the transition states leading to different stereoisomers. This has been demonstrated in catalyst-controlled regioselective acetalization reactions where computational models explained the steric factors responsible for the observed selectivities. nih.gov Although not specifically applied to this compound in the provided search results, these computational approaches could be invaluable for designing stereoselective syntheses involving this compound.

Applications in Advanced Materials and Organic Synthesis

Precursor Role in Complex Organic Molecule Synthesis

6-Benzoyl-2-naphthol serves as an important starting material for the synthesis of more intricate molecular architectures, including heterocyclic systems and functionalized polymers. ontosight.ai Its reactivity is centered around the nucleophilic character of the naphthol ring and the coordinating capability of its functional groups.

The 2-naphthol (B1666908) scaffold is a well-established precursor for a wide range of heterocyclic compounds, and this compound is similarly employed in such synthetic strategies. fardapaper.ir The electron-rich naphthalene (B1677914) ring, particularly at the C-1 position, is susceptible to electrophilic substitution, which is a key step in the formation of many heterocyclic rings.

One major application is in the synthesis of naphthoxazines . These are typically formed through the Betti reaction, a one-pot multicomponent condensation of a naphthol derivative, an aldehyde, and an amine. rsc.org While the classic Betti reaction uses 2-naphthol, the presence of the benzoyl group at the C-6 position in this compound influences the electronic properties of the naphthalene ring, thereby modulating the reactivity and the properties of the resulting naphthoxazine derivatives.

Furthermore, naphthol derivatives are utilized in the synthesis of phosphorus-containing heterocycles. For instance, related structures like 1-(anilinomethyl)-2-naphthol derivatives react with phosphonyl dichlorides to form complex oxazaphosphorin oxides. nih.gov Research has shown the synthesis of benzodiazaphosphole oxides from corresponding benzoyl-substituted diamine precursors, indicating a viable pathway for incorporating the this compound framework into phosphorus heterocycles. nih.gov

The general synthetic utility is summarized in the table below, drawing on established reactions for 2-naphthol derivatives.

| Heterocycle Class | Synthetic Route | Role of Naphthol Moiety |

| Naphthoxazines | Betti Reaction (Multicomponent) | Nucleophilic attack from C-1 and condensation of the hydroxyl group. |

| Naphthopyrans | Condensation with dicarbonyl compounds | Reaction of the hydroxyl group and the activated C-1 position. beilstein-journals.org |

| Oxazaphosphorins | Cyclocondensation with phosphonyl dichlorides | Serves as the diol or amino-alcohol component for ring formation. nih.gov |

The unique structure of this compound allows for its incorporation into polymer backbones, imparting specific properties to the resulting materials. A notable application is its use as a co-monomer in palladium-catalyzed polymerization reactions.

In a specific study, this compound was used as a co-monomer in a C–H-activated polyspiroannulation reaction. nih.gov It was reacted with a telechelic polymer containing terminal diyne functionalities. The palladium catalyst facilitated the reaction between the naphthol and the diyne units, leading to the formation of high molecular weight spiro-polymers. nih.gov This process demonstrates the successful integration of the rigid, functional this compound scaffold into a complex polymer architecture, which can influence the thermal and photophysical properties of the final material. nih.gov

| Polymerization Method | Role of this compound | Resulting Polymer Type | Key Finding |

| C–H-activated Polyspiroannulation | Co-monomer | Spiro-polymer | Successful incorporation into the polymer backbone, increasing molecular weight. nih.gov |

Construction of Heterocyclic Systems

Coordination Chemistry in Catalysis

The phenolic hydroxyl group and the benzoyl carbonyl group in this compound can act as coordination sites for metal catalysts. This allows the molecule and its derivatives to serve as ligands in transition metal-catalyzed reactions, influencing the efficiency and selectivity of the catalytic cycle.

In palladium-catalyzed cross-coupling reactions, the design of ligands is crucial for stabilizing the palladium center and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. The structure of this compound is suitable for creating a bidentate coordination environment for palladium.

The electron-withdrawing nature of the benzoyl group enhances the acidity of the phenolic proton, facilitating its deprotonation to form a naphthoxide. This anionic oxygen, along with the carbonyl oxygen, can chelate a palladium center. This chelation can stabilize the catalytic species and influence the stereochemistry and regioselectivity of the reaction. While specific, isolated examples of this compound as a standalone ligand are not extensively documented, its fundamental structure is analogous to ligands used in various coupling reactions. For example, in the polyspiroannulation mentioned previously, this compound directly participates in a palladium-catalyzed C-H activation process, highlighting its compatibility and interaction with palladium catalysts. nih.gov The design principles for effective ligands often involve rigid backbones and specific donor atoms, criteria which the this compound framework meets. acs.orgbeilstein-journals.org

Copper catalysis is widely used for various transformations, including Ullmann-type couplings and oxidative C-H functionalization reactions. Naphthols are common substrates in these reactions, particularly in oxidative homocoupling to produce BINOL (1,1'-bi-2-naphthol) and its derivatives. researchgate.net

The this compound molecule can participate in these transformations. The phenolate, formed under basic conditions, can coordinate to a copper(I) or copper(II) center. The benzoyl group, being electron-withdrawing, can affect the redox potential of the naphthol moiety, which is a critical parameter in oxidative coupling reactions. For example, the copper-catalyzed synthesis of 6-amino-2-naphthol from 6-bromo-2-naphthol (B32079) demonstrates the amenability of the substituted naphthalene ring to copper-mediated reactions. researchgate.net The coordination of this compound to a copper catalyst could be leveraged to direct C-H activation or to facilitate coupling with other substrates, with the benzoyl group providing a secondary handle for tuning electronic properties. beilstein-journals.org

Ligand Design for Palladium-Catalyzed Cross-Coupling Reactions

Optoelectronic Material Development

Derivatives of 2-naphthol are recognized for their applications in organic electronic materials. ontosight.aifscichem.com The extended π-system of the naphthalene core gives rise to intrinsic fluorescence and electronic properties that can be exploited in devices like organic light-emitting diodes (OLEDs).

The introduction of a benzoyl group at the C-6 position of 2-naphthol significantly modifies its electronic structure. The benzoyl group acts as an electron-withdrawing moiety, which extends the conjugation of the naphthalene system. This extension of the chromophore leads to a bathochromic (red) shift in the UV-Visible absorption spectrum, with a λmax typically observed around 310–330 nm. This ability to absorb lower-energy light is a desirable characteristic for materials used in various optoelectronic applications. The unique optical and electronic properties of this compound and its derivatives make them promising candidates for further research and development as precursors for more complex materials in this field. ontosight.ai

| Property | Influence of this compound Structure | Relevance to Optoelectronics |

| Absorption Spectrum | Extended conjugation from the benzoyl group causes a redshift (λmax ~310–330 nm). | Tuning of light absorption properties for sensors or organic solar cells. |

| Electronic Properties | The electron-withdrawing benzoyl group modifies the energy levels of the HOMO and LUMO orbitals. | Potential for use as a building block in organic semiconductors or charge-transport materials. |

| Luminescence | The naphthol core is a known fluorophore; the benzoyl group can modulate fluorescence quantum yield and lifetime. | Application in the design of emitters for OLEDs or fluorescent probes. |

Investigations into Biological Activities and Molecular Mechanisms

Enzymatic Substrate Activity and Hydrolytic Mechanisms

6-Benzoyl-2-naphthol is a key component in the synthesis of substrates used for the histochemical detection of specific hydrolytic enzymes. The core principle involves the enzymatic cleavage of a phosphate (B84403) or sulfate (B86663) group from a derivative of this compound, which, upon liberation, acts as a chromogenic indicator.

In the study of aryl sulfatase (EC 3.1.6.1) activity, this compound is utilized in the synthesis of its sulfated derivative, potassium 6-benzoyl-2-naphthyl sulfate. chemicalbook.comsigmaaldrich.com This synthesized compound serves as a substrate for the enzyme. chemicalbook.com The hydrolytic mechanism involves the aryl sulfatase enzyme catalyzing the cleavage of the sulfate ester bond. expasy.org This reaction releases the free this compound. scribd.com For visualization, the liberated naphthol is often coupled with a diazonium salt, such as tetrazotized diortho-anisidine, to produce an insoluble, colored azo dye at the site of enzymatic activity. scribd.comarchive.org

This compound is also integral to the preparation of substrates for the histochemical demonstration of acid phosphatase (EC 3.1.3.2). chemicalbook.comsigmaaldrich.comsci-hub.se Specifically, sodium 6-benzoyl-2-naphthyl phosphate is employed as the substrate in these assays. sci-hub.sedeepdyve.com The mechanism involves the hydrolytic removal of the phosphate group from the substrate by acid phosphatase, which is active in acidic environments. deepdyve.comsfu.ca This enzymatic action yields free this compound. deepdyve.com The detection of the enzyme's location and activity is then achieved by coupling the released naphthol with a chromogenic reagent. deepdyve.com Studies in rat tissues have shown the highest acid phosphatase activity detected with this method to be in the prostate, liver, spleen, ovary, and kidney. deepdyve.com

| Enzyme | Substrate | Hydrolytic Mechanism | Detection Principle |

|---|---|---|---|

| Aryl Sulfatase | Potassium 6-benzoyl-2-naphthyl sulfate | Cleavage of the sulfate ester bond, releasing this compound. expasy.org | Released naphthol couples with a diazonium salt to form a colored azo dye. scribd.com |

| Acid Phosphatase | Sodium 6-benzoyl-2-naphthyl phosphate | Hydrolysis of the phosphate ester bond, releasing this compound. deepdyve.comsfu.ca | Released naphthol is coupled with a chromogenic reagent for visualization. deepdyve.com |

Substrate for Aryl Sulfatase Activity

Modulation of Cellular Processes and Pathways

Research indicates that this compound has an effect on various cellular functions, although the precise molecular interactions are still under investigation.

This compound is reported to influence cellular processes, including cell signaling pathways. However, the specific signaling cascades directly engaged by the compound and the molecular mechanisms of this influence are not extensively detailed in current literature. Its role as a modulator is acknowledged, but further research is required to elucidate the exact pathways involved.

The compound is noted to affect gene expression and cellular metabolism. In studies related to gene expression profiling, this compound has been included among lists of chemicals for analysis, suggesting its potential to alter transcriptional activities. niph.go.jpniph.go.jp The primary route through which it enters cellular metabolism is following its liberation from sulfate or phosphate conjugates during enzymatic assays. dokumen.pub Once in its free form, it becomes available for metabolic biotransformation reactions within the cell. dokumen.pub

Engagement with Cell Signaling Networks

Toxicological and Biotransformation Pathway Investigations

Toxicological assessments and studies into the metabolic fate of this compound have provided insights into its potential for inducing cellular changes and the pathways by which it is processed in biological systems.

Mutation data for the compound have been reported. chemicalbook.com In a comparative evaluation of short-term tests designed to detect organic chemical carcinogens, this compound yielded mixed results. researchgate.net It tested positive in a cell transformation assay, while testing negative in the bacterial mutation test using Salmonella typhimurium. researchgate.netepa.gov

| Test | Endpoint | Result | Reference |

|---|---|---|---|

| Bacterial Mutation Test | Gene mutation in Salmonella typhimurium | Negative | researchgate.netepa.gov |

| Cell Transformation Assay | Morphological transformation of cultured cells | Positive | researchgate.netepa.gov |

Carcinogenicity Assays and Toxicological Profiling

This compound has been subject to toxicological evaluation, with mutation data having been reported for the compound. chemicalbook.comchemdad.com It is classified as a skin and eye irritant and may cause respiratory irritation. In toxicological studies, it is often analyzed alongside other aromatic compounds due to its structural characteristics.

While specific carcinogenicity data for this compound is limited in the public domain, related compounds such as β-naphthol pigments have undergone more extensive testing. These studies have shown that β-naphthol pigments can have mutagenic potential and provide evidence of carcinogenicity, with effects observed in the liver. canada.ca Another related compound, 2-aminonaphthalene, demonstrates a strong association with bladder carcinogenicity. The presence of a hydroxyl group on this compound, in contrast to an amine group, may alter its metabolic fate and potentially mitigate the formation of certain reactive intermediates.

Table 1: Toxicological Data Summary for this compound and Related Compounds

| Compound | Finding | Reference |

|---|---|---|

| This compound | Mutation data reported. | chemicalbook.comchemdad.com |

| β-Naphthol Pigments | Demonstrated mutagenic potential and evidence of carcinogenicity (liver tumors). | canada.ca |

| 2-Aminonaphthalene | Strong association with bladder carcinogenicity. | |

Comparative Studies with Polycyclic Aromatic Hydrocarbons (PAHs)

Due to its fused ring structure, this compound is frequently grouped with polycyclic aromatic hydrocarbons (PAHs) in toxicological research. PAHs are a well-established class of environmental pollutants, and understanding the comparative behavior of their derivatives is crucial for assessing potential risks. copernicus.orgnih.gov

Studies comparing this compound to the potent PAH, 3,4-benzpyrene (benzo[a]pyrene), indicate differences in carcinogenic potency. For instance, 3,4-benzpyrene shows higher carcinogenic activity in rodent models. The structural features of this compound, specifically the benzoyl and hydroxyl groups, distinguish it from unsubstituted PAHs like naphthalene (B1677914) and phenanthrene.

The addition of the bulky benzoyl group significantly influences the molecule's properties. Comparative analyses have shown that this compound exhibits a higher affinity for tissues compared to simpler naphthols like 1-naphthol (B170400) and 2-naphthol (B1666908). This increased binding is attributed to the benzoyl group, which affects the molecule's polarity and solubility, leading to enhanced interactions with cellular components.

Table 2: Comparative Tissue Affinity of Naphthol Derivatives

| Compound | Key Structural Feature | Relative Tissue Affinity |

|---|---|---|

| This compound | Contains a benzoyl group | High |

| 6-Bromo-2-naphthol (B32079) | Contains a bromo substituent | Moderate |

| 1-Naphthol | Simpler naphthol structure | Lower |

| 2-Naphthol | Simpler naphthol structure | Lower |

The anaerobic degradation pathways of PAHs are complex, often involving initial carboxylation and subsequent reduction by specific enzymes. nih.govasm.org While naphthalene degradation can proceed through 2-naphthoic acid, the presence of the benzoyl group on this compound suggests a different metabolic route, though detailed studies on its specific degradation pathway are not widely available.

Structure-Activity Relationship (SAR) Studies in Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. The naphthalene scaffold is a valuable platform for such modifications. researchgate.net

Research into derivatives of the 2-naphthol structure has yielded compounds with a range of biological effects. For example, a series of 6-substituted-2-naphthylacetic acids were investigated as nonsteroidal anti-inflammatory agents. nih.gov This research highlights how modifications at the 6-position of the naphthalene ring can influence interactions with biological targets, such as those involved in prostaglandin (B15479496) biosynthesis. nih.gov

More recent SAR studies on novel β-naphthol derivatives have explored their potential as pesticidal agents. tandfonline.com In one such study, a series of compounds were synthesized by introducing benzothiazolylamino and various heteroaryl groups to the β-naphthol core. The results showed that many of these derivatives exhibited significant insecticidal activity. tandfonline.com The analysis provided valuable insights into how different substituents on the naphthol structure contribute to the observed bioactivity, paving the way for further structural modifications to develop new insecticidal leads. tandfonline.com

These studies underscore the versatility of the 2-naphthol skeleton, including derivatives like this compound, as a template for generating bioactive molecules. By systematically altering the functional groups attached to the naphthalene core, researchers can modulate the pharmacological and toxicological profiles of the resulting compounds.

Advanced Analytical Methodologies for Complex Environmental and Biological Matrices

Extraction and Preconcentration Techniques for Trace Analysis

Trace analysis is often limited by the low concentration of the target analyte and the presence of a complex matrix. Preconcentration techniques are therefore essential to enrich the analyte to a level detectable by analytical instrumentation.

Cloud Point Extraction (CPE) is an environmentally friendly separation and preconcentration technique that serves as an alternative to conventional liquid-liquid extraction methods that use large volumes of toxic organic solvents. mdpi.com The methodology is based on the phase behavior of non-ionic surfactant solutions. In an aqueous solution, surfactant molecules form micelles when their concentration exceeds the critical micelle concentration (CMC). mdpi.com These micelles have a hydrophobic core and a hydrophilic exterior, allowing them to solubilize non-polar compounds like 6-Benzoyl-2-naphthol, which is known to be insoluble in water. mdpi.comscribd.com

When this solution is heated to or above a specific temperature, known as the cloud point temperature (CPT), the micellar solution becomes turbid as the surfactant molecules dehydrate and aggregate. mdpi.comtandfonline.com This process leads to phase separation into a small-volume, surfactant-rich phase that contains the concentrated analyte, and a larger aqueous phase. tandfonline.com The separation is typically accelerated by centrifugation. mdpi.com

The efficiency of CPE is influenced by several factors, including the pH of the solution, surfactant concentration, temperature, and incubation time. mdpi.comajol.info For instance, the pH must be optimized to ensure the analyte is in a form that readily partitions into the micellar phase. mdpi.com While specific CPE methods for this compound are not extensively detailed in published literature, the principles of the technique and its successful application to other hydrophobic phenolic compounds and metal complexes of naphthol derivatives suggest its high potential for the analysis of this compound in aqueous environmental samples. tandfonline.comresearchgate.netcapes.gov.br

| Parameter | Typical Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Non-ionic Surfactant | Triton X-114 or Triton X-100 | Forms micelles to entrap hydrophobic analyte. | tandfonline.comajol.info |

| Surfactant Concentration | 0.1 - 1.0% (v/v) | Must be above the Critical Micelle Concentration (CMC) for efficient extraction. | ajol.info |

| pH | Variable (e.g., 4.0 - 6.0) | Optimized to ensure the analyte is in its most hydrophobic form for partitioning into the micelle core. | ajol.info |

| Equilibration Temperature | Variable (e.g., 50 - 70 °C) | Must be above the surfactant's cloud point to induce phase separation. | ajol.info |

| Incubation Time | 10 - 30 minutes | Allows for thermal equilibrium and complete partitioning of the analyte into the micelles. | ajol.info |

| Centrifugation | ~3500-5000 rpm for 5-15 min | Accelerates the separation of the surfactant-rich phase from the aqueous phase. | tandfonline.comajol.info |

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical component of quality assurance in analytical research. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For a compound like this compound, this involves demonstrating accuracy, precision, specificity, and robustness.

To ensure the unambiguous identification and accurate quantification of an analyte, cross-validation using multiple, independent analytical techniques is employed. This approach minimizes the risk of erroneous results arising from matrix interference or artifacts from a single method. For this compound, a combination of chromatographic and spectroscopic techniques is ideal for robust validation.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup with UV detection, can serve as the primary quantitative method. It separates this compound from other components in the sample extract, and its concentration can be determined from the peak area relative to a calibration curve. However, co-eluting impurities can interfere with quantification.

Therefore, spectroscopic methods are used for confirmation. Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (-OH) groups characteristic of this compound. Mass Spectrometry (MS), often coupled with a chromatographic system (e.g., LC-MS), provides definitive structural evidence by measuring the molecular weight of the compound (248.28 g/mol ) and its characteristic fragmentation pattern. chemicalbook.com The agreement of results across these different physical principles provides high confidence in the analytical data.

| Analytical Technique | Information Provided | Role in Validation | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation, Purity Assessment, Quantification | Primary quantitative analysis based on retention time and detector response. | |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional Group Identification (e.g., C=O, O-H) | Confirms the chemical identity and structure of the isolated compound. | |

| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Pattern | Provides definitive confirmation of molecular identity. | chemicalbook.com |

| Raman Spectroscopy | Crystallinity, Polymorphic Forms | Characterizes the solid-state properties of the compound. |

Key statistical parameters are evaluated during method validation. Precision refers to the closeness of agreement between a series of measurements and is typically expressed as the Relative Standard Deviation (RSD) or coefficient of variation (CV). researchgate.net Low RSD values indicate high precision. Accuracy is the closeness of the measured value to the true value and is often assessed by analyzing certified reference materials or through recovery studies in spiked samples.

Analysis of Variance (ANOVA) is a powerful statistical tool that can be used to quantify variability in experimental data. It can partition the total variance into components attributable to different sources of error (e.g., different analysts, instruments, or days), thereby helping to identify and control the factors that most influence method performance. Furthermore, when evaluating the effects of a compound in biological systems, the establishment of dose-response relationships and the calculation of confidence intervals are crucial for interpreting the data and assessing statistical significance. epa.gov

| Statistical Tool | Purpose | Insight Provided | Reference |

|---|---|---|---|

| Relative Standard Deviation (RSD) | To measure the precision of repeated measurements. | Indicates the level of random error in the method; a lower RSD signifies higher precision. | researchgate.net |

| Analysis of Variance (ANOVA) | To compare means of two or more groups and identify sources of variability. | Determines if there are statistically significant differences between experimental conditions and quantifies sources of error. | |

| Confidence Interval | To estimate the range within which the true value of a parameter lies. | Provides a measure of the uncertainty associated with a sample statistic (e.g., the mean). | epa.gov |

| Recovery Studies | To assess the accuracy of a method in a specific matrix. | Measures the proportion of the analyte recovered from a sample after spiking, indicating systematic error (bias). | researchgate.net |

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of dust or vapors .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at temperatures ≤4°C to prevent degradation .

What strategies can be employed to elucidate the reaction mechanisms involving this compound in photochemical studies?

Q. Advanced Research Focus

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled benzoyl groups to track reaction pathways via NMR .

- Time-resolved spectroscopy : Monitor intermediates using UV-Vis or fluorescence spectroscopy with microsecond resolution .

- Theoretical modeling : Combine DFT calculations (e.g., Gaussian software) with experimental data to propose energetically feasible mechanisms .

How does the electronic structure of this compound influence its spectroscopic and catalytic properties?

Advanced Research Focus

The benzoyl group withdraws electron density from the naphthalene ring, leading to:

- Redshifted absorbance : UV-Vis spectra show λmax ~310–330 nm due to extended conjugation .

- Enhanced acidity : The phenolic -OH group is more acidic than unsubstituted naphthols, facilitating deprotonation in basic catalysis .

- Coordination chemistry : The carbonyl group can act as a ligand for metal catalysts (e.g., Pd, Cu) in cross-coupling reactions .

What are the best practices for optimizing the yield of this compound in scalable syntheses?

Q. Advanced Research Focus

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like stoichiometry (e.g., benzoyl chloride:2-naphthol ratio) and reaction time .

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman probes for real-time monitoring of reaction progress .

- Green chemistry principles : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.